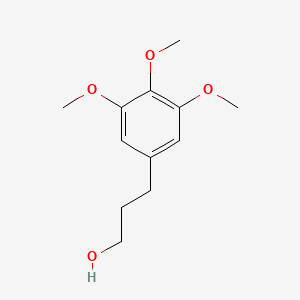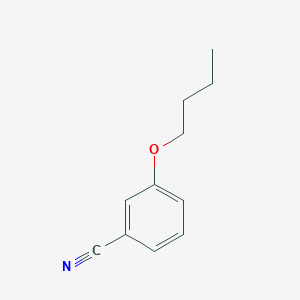![molecular formula C19H14BrClN2O2 B8809539 5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide](/img/structure/B8809539.png)
5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide
Descripción general
Descripción
5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide is a complex organic compound that features a bromine atom, a chlorine atom, and a pyridine ring
Métodos De Preparación
The synthesis of 5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the benzyloxy group.
Coupling Reaction: The coupling of the brominated and chlorinated intermediates with a pyridine derivative under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways involved depend on the context of its application and the specific biological system being studied.
Comparación Con Compuestos Similares
5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide can be compared with similar compounds such as:
- 5-Bromo-2-(2-chloro-benzyloxy)-phenyl-acrylic acid methyl ester
- 5-Bromo-2-(2-chloro-benzyloxy)-phenyl-acrylic acid 4-nitro-phenyl ester
These compounds share similar structural features but differ in their functional groups and overall chemical properties
Propiedades
Fórmula molecular |
C19H14BrClN2O2 |
|---|---|
Peso molecular |
417.7 g/mol |
Nombre IUPAC |
5-bromo-2-[(2-chlorophenyl)methoxy]-N-pyridin-3-ylbenzamide |
InChI |
InChI=1S/C19H14BrClN2O2/c20-14-7-8-18(25-12-13-4-1-2-6-17(13)21)16(10-14)19(24)23-15-5-3-9-22-11-15/h1-11H,12H2,(H,23,24) |
Clave InChI |
SANMNLWWCYVPQC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=CN=CC=C3)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Ethylpyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8809479.png)
![1-[3-(Trifluoromethyl)phenyl]but-1-en-3-one](/img/structure/B8809482.png)
![1,4,5,6,7,8-Hexahydropyrrolo[3,2-B]azepine](/img/structure/B8809496.png)








![4-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)morpholine](/img/structure/B8809562.png)
![tert-Butyl 4-(4-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B8809566.png)
